![molecular formula C16H21N3O5S2 B2508663 ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1428364-15-1](/img/structure/B2508663.png)
ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate, is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within the ring structure. Thiazole derivatives are known for their importance in medicinal chemistry due to their biological activities and presence in various pharmaceuticals.
Synthesis Analysis
The synthesis of related thiazole derivatives has been reported in the literature. For instance, ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates were synthesized through alkylation, and their structures were confirmed using spectro-analytical techniques such as UV, FT-IR, 1H-NMR, 13C-NMR, and HR-MS . Another example is the synthesis of ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates, which were prepared from primary amines, carbon disulfide, and ethyl 3-bromo-2-oxopropanoate, with the reaction facilitated by anhydrous potassium phosphate in DMF at room temperature . These methods provide a basis for the synthesis of the compound , although the specific details of its synthesis are not provided in the data.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be complex and is often elucidated using crystallography and computational methods. For example, the crystal structure of ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate was determined, showing that it crystallizes in the monoclinic system with two independent molecules connected by C-H...O interactions . Hirshfeld surface analysis and DFT calculations, including frontier molecular orbitals (HOMO-LUMO) analysis, are also employed to understand the electronic properties of such molecules .
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions due to their functional groups. The literature does not provide specific reactions for the compound , but related compounds have shown reactivity in biological assays. For example, some thiazole derivatives have been screened for antiglycation and antioxidant activities, demonstrating potential applications in reducing diabetic complications .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can vary widely depending on their substitution patterns. The data provided does not include specific properties for the compound , but related compounds have been characterized using spectroscopic techniques, and their biological activities have been assessed . These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as pharmaceutical agents.
Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
Thiazolecarboxylic acid derivatives, including those similar to the compound , have been synthesized for various applications. For instance, acylation of ethyl esters and anilides of 2-amino-4-methylthiazole-5-carboxylic acid led to the creation of 2-acetyl(arylsulfonyl)amino derivatives (Dovlatyan et al., 2004).
Another study involved synthesizing a series of novel thiazolopyrimidines, thiazolodipyrimidines, and heterocyclothiazolopyrimidines from similar ethyl carboxylates (Sherif et al., 1993).
The synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives showcased the versatility of ethyl carboxylate compounds in chemical synthesis (Mohamed, 2021).
Biological Activity and Applications
Ethyl carboxylate compounds have been evaluated for their biological activities, such as antibacterial and antifungal effects. For example, novel ethyl carboxylate derivatives demonstrated significant activity against various pathogenic strains (Altundas et al., 2010).
In the field of anticancer research, ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a compound structurally similar to the one , was used as a building block to synthesize new heterocycles with potent anticancer activity against human cancer cell lines (Abdel-Motaal et al., 2020).
Additionally, ethyl 2-substituted-aminothiazole-4-carboxylate analogs were synthesized and tested for their antitumor activity, showing potential as anticancer agents (El-Subbagh et al., 1999).
Propriétés
IUPAC Name |
ethyl 2-[(1-cyclopropylsulfonylazetidine-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S2/c1-2-24-15(21)11-5-6-12-13(11)17-16(25-12)18-14(20)9-7-19(8-9)26(22,23)10-3-4-10/h9-11H,2-8H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUNMQRXPAEJIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3CN(C3)S(=O)(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl 3-methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2508583.png)
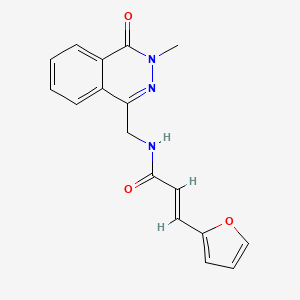
![8-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2508586.png)
![4-(3-allyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2508587.png)
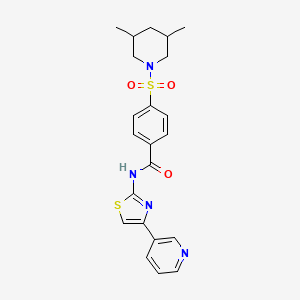
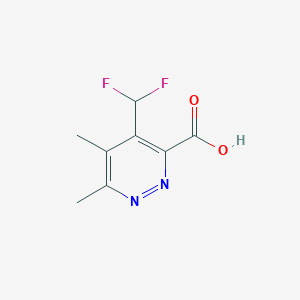
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone](/img/structure/B2508592.png)
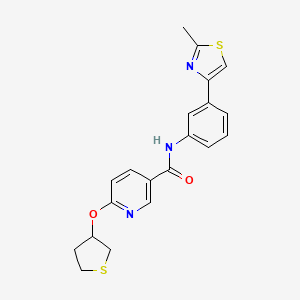
![2-[Cyclopropylmethyl-[1-(1-methoxypropan-2-yl)pyrazol-3-yl]amino]ethanesulfonyl fluoride](/img/structure/B2508596.png)
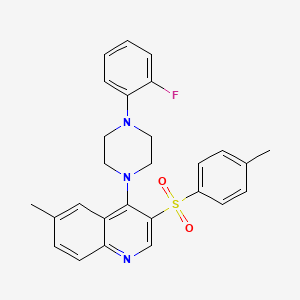
![1-[(3,4-Diethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2508600.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2508601.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2508602.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-tosylpropanamide](/img/structure/B2508603.png)